Chromomycin A2 is a natural antibiotic belonging to the aureolic acid family, primarily known for its antibacterial and anticancer properties. This compound is derived from the fermentation broth of Streptomyces griseus, a species of actinobacteria. Chromomycin A2 exhibits significant cytotoxicity against various cancer cell lines, making it a subject of interest in cancer research and therapeutic applications.
The synthesis of Chromomycin A2 can be achieved through both natural extraction and synthetic routes. The natural extraction involves the fermentation of Streptomyces griseus, while synthetic methods focus on constructing the aglycone core and attaching sugar moieties.
Chromomycin A2 has a complex molecular structure characterized by multiple sugar moieties attached to an aglycone core. Its molecular formula is , with a molecular weight of approximately 1211.55 g/mol.
Chromomycin A2 can undergo several chemical reactions:
Common reagents include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Reaction conditions are meticulously controlled to ensure that modifications do not compromise the integrity of Chromomycin A2 .
Chromomycin A2 exerts its biological effects primarily through interactions with DNA and various cellular processes:
Relevant data regarding its properties can be obtained through spectroscopic analyses such as NMR and MS .
Chromomycin A2 has several scientific uses:
Chromomycin A₂ (CMA₂; CAS 6992-70-7) is a glycosylated aromatic polyketide belonging to the aureolic acid family of natural products. Its molecular formula is C₅₉H₈₆O₂₆, with a molecular weight of 1211.30 g/mol [3] [5]. The compound features a tricyclic chromophore aglycone with two aliphatic side chains (attached at C-3 and C-7) and two distinct oligosaccharide chains:
The glycosylation pattern is critical for biological activity. The acetyl groups on sugars A and E facilitate DNA minor groove binding by forming hydrogen bonds with the 2-amino groups of guanine bases, enhancing sequence specificity for GC-rich regions. This binding occurs in a non-intercalative manner and requires Mg²⁺ ions to stabilize the CMA₂-DNA complex [1] [3] [8]. Biosynthetically, four glycosyltransferases (CmmGI–GIV) sequentially attach the deoxysugars to the aglycone scaffold. The acetyl modifications are catalyzed by a membrane-bound enzyme encoded by the cmmA gene, which converts inactive precursors into bioactive CMA₂ [4] [8].
CMA₂ exhibits distinct structural and functional differences compared to its analogues:
Table 1: Structural and Functional Comparison of Chromomycin Variants
Compound | Molecular Formula | Key Structural Differences | Cytotoxicity (IC₅₀ range) |
---|---|---|---|
Chromomycin A₂ | C₅₉H₈₆O₂₆ | 4-O-methyl-D-oliose at sugar B; acetyl at sugar A | 6.3–49.0 nM (72h) [2] [5] |
Chromomycin A₃ | C₅₇H₈₂O₂₆ | Lacks acetyl group on sugar A | Higher IC₅₀ vs. A₂ [2] [3] |
Demethylchromomycin A₂ | C₅₈H₈₄O₂₆ | Lacks methyl group on sugar B | Reduced antitumor activity [3] |
CMA₂ demonstrates ≈10-fold greater cytotoxicity than chromomycin A₃, attributable to its acetyl group on sugar A, which enhances DNA-binding affinity. Demethylchromomycin A₂ (lacking the 4-O-methyl group on sugar B) shows diminished bioactivity, confirming that methylation tailors DNA interaction specificity [3] [5] [6].
High-Resolution Mass Spectrometry (HRMS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for characterizing CMA₂'s complex structure:
These techniques enable unambiguous differentiation of CMA₂ from structurally similar aureolic acids by detecting subtle variations in acetylation/methylation patterns. For instance, the absence of a methyl singlet in demethylchromomycin A₂ or altered acetyl signals in chromomycin A₃ are diagnostically confirmed via NMR [3] [5].
Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) is essential for identifying CMA₂ in crude microbial extracts. This technique:
Table 2: LC-HRESIMS Parameters for Chromomycin Detection
Parameter | Chromomycin A₂ | Chromomycin A₃ | Demethylchromomycin A₂ |
---|---|---|---|
[M + H]⁺ (m/z) | 1211.5476 | 1183.5164 | 1197.5310 |
Retention Time | 14.2 min | 12.8 min | 13.5 min |
UV λₘₐₓ (nm) | 318, 408 | 315, 400 | 317, 405 |
This methodology efficiently distinguishes CMA₂ in extracts containing multiple chromomycins, as demonstrated in studies of Streptomyces sp. from Brazilian marine sediments [2] [5].
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